Vulpinic acid

Vue d'ensemble

Description

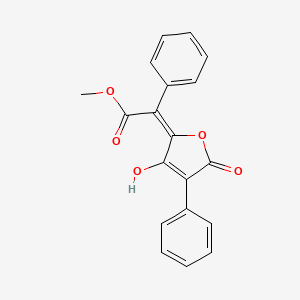

Vulpinic acid is a natural product first found in lichens and is important in the symbiosis underlying their biology . It is a simple methyl ester derivative of its parent compound, pulvinic acid, and a close relative of pulvinone . This compound is derived from aromatic amino acids such as phenylalanine via secondary metabolism . The compound is relatively toxic to mammals and has been studied for its potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Several chemical syntheses have been reported for vulpinic acid. One method involves the efficient functionalization of butenolides by Suzuki cross-coupling reactions via the corresponding enol triflates . Another approach includes the esterification of pulvinic acid to produce this compound .

Industrial Production Methods

Most studies focus on laboratory-scale synthesis rather than large-scale industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Vulpinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions . The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from the reactions of this compound include derivatives with modified functional groups, which can be used for further chemical or biological studies .

Applications De Recherche Scientifique

Chemical Properties and Background

Vulpinic acid is a methyl ester derivative of pulvinic acid, derived from aromatic amino acids through secondary metabolism. It was first isolated from lichens in 1925 and exhibits a bright yellow color as a purified substance. The compound is primarily produced by lichen-forming fungi and has been identified in various lichen species such as Letharia vulpina and Cetraria pinastri .

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. One significant study demonstrated that this compound inhibits the expression of specific microRNAs (miRNAs) associated with breast cancer cell proliferation. The research revealed that this compound suppresses the proliferation of MCF-7 breast cancer cells by altering miRNA expression profiles, specifically downregulating 12 miRNAs linked to apoptosis and cell cycle regulation .

Key Findings:

- Mechanism: this compound represses the FOXO-3 gene, affecting apoptosis signaling pathways.

- Cell Lines Tested: MCF-7 (breast cancer) and MCF-12A (normal breast epithelial) cells.

- Results: Inhibition of cancer cell proliferation and induction of apoptosis confirmed through quantitative real-time PCR and western blot analysis.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against gram-positive bacteria. It has been shown to disrupt cell division in methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

Research Insights:

- Activity Spectrum: Effective against certain strains of bacteria while showing lower toxicity towards non-target organisms such as rabbits and mice.

- Potential Applications: Development of natural antibacterial agents for treating infections caused by resistant bacterial strains.

Ecological Roles

In its natural habitat, this compound serves as an antifeedant for herbivores, providing a chemical defense mechanism for lichens. Its toxicity to mammals and insects suggests that it may deter grazing, thus allowing lichen populations to thrive . Additionally, this compound has been suggested to protect underlying photobionts from ultraviolet (UV) radiation, functioning as a UV-blocking agent .

Oxidative Stress Protection

Another area of research focuses on the protective effects of this compound against oxidative stress. A study demonstrated that this compound could mitigate oxidative damage induced by hydrogen peroxide in cellular models, suggesting its role as an antioxidant . This property may have implications for developing treatments aimed at reducing oxidative stress-related damage in various diseases.

Summary Table of this compound Applications

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Anticancer | Inhibits miRNA expression; suppresses breast cancer cell proliferation | Cancer treatment strategies |

| Antimicrobial | Disrupts MRSA cell division; effective against gram-positive bacteria | Natural antibacterial agents |

| Ecological Role | Acts as an antifeedant; protects against UV radiation | Enhancing lichen survival in ecosystems |

| Oxidative Stress Protection | Mitigates oxidative damage in cells | Therapeutics for oxidative stress-related conditions |

Mécanisme D'action

Vulpinic acid exerts its effects through various molecular mechanisms. In cancer cells, it promotes apoptotic cell death through G2/M arrest and the activation of both intrinsic and extrinsic apoptosis pathways . It also induces ferroptosis by decreasing glutathione levels and increasing lipid reactive oxygen species and intracellular iron levels . These mechanisms highlight its potential as an anti-cancer agent.

Comparaison Avec Des Composés Similaires

Vulpinic acid is similar to other lichen-derived compounds such as pinastric acid and usnic acid . These compounds share similar photoprotective and antioxidant properties but differ in their specific chemical structures and biological activities. This compound is unique in its strong anti-cancer properties and its ability to regulate microRNA expression in cancer cells .

List of Similar Compounds

- Pulvinic acid

- Pulvinone

- Pinastric acid

- Usnic acid

Propriétés

Numéro CAS |

73622-57-8 |

|---|---|

Formule moléculaire |

C19H14O5 |

Poids moléculaire |

322.3 g/mol |

Nom IUPAC |

methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |

InChI |

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |

Clé InChI |

OMZRMXULWNMRAE-ICFOKQHNSA-N |

SMILES |

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

SMILES isomérique |

COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |

SMILES canonique |

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

Key on ui other cas no. |

521-52-8 |

Pictogrammes |

Irritant |

Synonymes |

methyl (2E)-(5-hydroxy-3-oxo-4-phenyl-2(3H)-furanylidene)(phenyl)acetate vulpinic acid vulpinic acid, (E)-isomer vulpinic acid, potassium salt, (E)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.